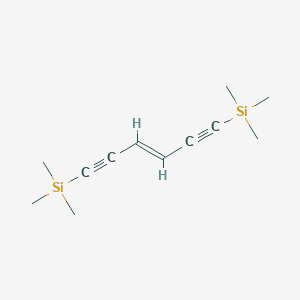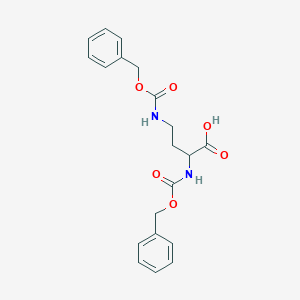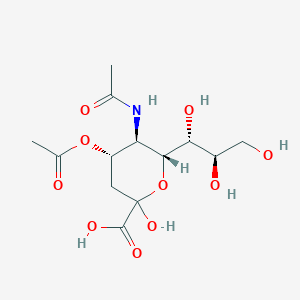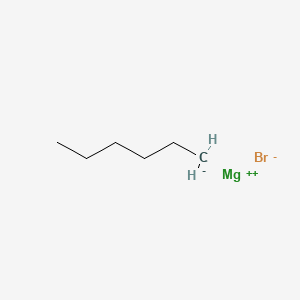
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexen-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne can be synthesized through a multi-step process involving the coupling of trimethylsilyl-protected alkynes. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,6-dibromohexane and trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of alkanes or alkenes.
Substitution: Electrophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) under controlled conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or organometallic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to introduce silyl groups into polymer chains enhances the mechanical and thermal properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne primarily involves its ability to undergo various chemical transformations due to the presence of reactive triple bonds and silyl groups. These transformations can lead to the formation of new chemical bonds and the introduction of functional groups into organic molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
- 1,4-Bis-(trimethylsilyl)-1,3-butadiyne
- 1,6-Bis-(trimethylsilyl)-1,3,5-hexatriyne
- 1,3,5-Tris-(trimethylsilyl)-benzene
Comparison: 1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne is unique due to its hexen-diyne backbone, which provides distinct reactivity compared to other silylated compounds. The presence of two trimethylsilyl groups enhances its stability and allows for selective functionalization. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile building block in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C12H20Si2 |
|---|---|
Peso molecular |
220.46 g/mol |
Nombre IUPAC |
trimethyl-[(E)-6-trimethylsilylhex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3/b8-7+ |
Clave InChI |
AIXQKVZCTRWEGP-BQYQJAHWSA-N |
SMILES isomérico |
C[Si](C)(C)C#C/C=C/C#C[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)
![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)


![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)
![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)

![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)



![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)
